molecular formula C13H16N4O B8567315 3-Amino-N-(4-amino-2-methyl-quinolin-6-yl)-propionamide CAS No. 629629-40-9

3-Amino-N-(4-amino-2-methyl-quinolin-6-yl)-propionamide

Cat. No. B8567315
Key on ui cas rn: 629629-40-9
M. Wt: 244.29 g/mol
InChI Key: XQWVTOGWJPCRKT-UHFFFAOYSA-N
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Patent
US07745443B2

Procedure details

To a solution of 2.18 g (11.55 mmol) of 3-tert-Butoxycarbonylamino-propionic acid in 20 ml of DMF were added 3.78 g (11.55 mmol) TOTU. After 15 min at room temperature 2.0 g (11.55 mmol) of 2-methyl-quinoline-4,6-diamine and 2.66 g (23 mmol) of N-ethylmorpholine were added. After 24 h stirring at room temperature the solution was evaporated and the residue was treated with a saturated aqueous solution of NaHCO3. The aqueous solution was extracted with ethyl acetate. The separated organic layer was dried (Na2SO4) and evaporated. The residue was treated with 20 ml 90% trifluoroacetic acid for 2 h. After evaporation the residue was dissolve in water and extracted with ethyl acetate. The aqueous layer was lyophilized to yield 5.15 g (76%) of the title compound. MS 245.1 (M+1)+.
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
3.78 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.66 g
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
C(OC(NCCC(O)=O)=O)(C)(C)C.[B-](F)(F)(F)F.CCO[C:22]([C:24]([C:34]#[N:35])=NOC(N(C)C)=[N+](C)C)=[O:23].[CH3:36][C:37]1[CH:46]=[C:45]([NH2:47])[C:44]2[C:39](=[CH:40][CH:41]=[C:42]([NH2:48])[CH:43]=2)[N:38]=1.C(N1CCOCC1)C>CN(C=O)C>[NH2:35][CH2:34][CH2:24][C:22]([NH:48][C:42]1[CH:43]=[C:44]2[C:39](=[CH:40][CH:41]=1)[N:38]=[C:37]([CH3:36])[CH:46]=[C:45]2[NH2:47])=[O:23] |f:1.2|

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCC(=O)O
Name
Quantity
3.78 g
Type
reactant
Smiles
[B-](F)(F)(F)F.CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
CC1=NC2=CC=C(C=C2C(=C1)N)N
Name
Quantity
2.66 g
Type
reactant
Smiles
C(C)N1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 24 h stirring at room temperature the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
ADDITION
Type
ADDITION
Details
the residue was treated with a saturated aqueous solution of NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue was treated with 20 ml 90% trifluoroacetic acid for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After evaporation the residue
DISSOLUTION
Type
DISSOLUTION
Details
was dissolve in water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NCCC(=O)NC=1C=C2C(=CC(=NC2=CC1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.15 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 182.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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